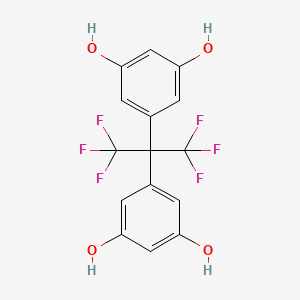
5,5'-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol): is a fluorinated aromatic compound characterized by the presence of two benzene-1,3-diol groups connected via a perfluoropropane-2,2-diyl bridge. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-(hexafluoroisopropylidene)diphenol with perfluoropyridine in the presence of a base such as cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl groups in the benzene-1,3-diol moieties can undergo oxidation to form quinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced under specific conditions to modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Reduction: Reduced forms of the original compound with modified hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is used as a building block in the synthesis of advanced materials, including polymers and resins with enhanced thermal and chemical stability .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants, benefiting from its resistance to harsh chemical environments .
Wirkmechanismus
The mechanism of action of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with various substrates, while the aromatic rings can engage in π-π stacking interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-(Hexafluoroisopropylidene)diphenol
- Bisphenol AF dianhydride
- 6,6’-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione)
Comparison: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is unique due to its specific combination of perfluoropropane and benzene-1,3-diol moieties, which impart distinct properties such as enhanced thermal stability and resistance to oxidation compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H10F6O4 |
|---|---|
Molekulargewicht |
368.23 g/mol |
IUPAC-Name |
5-[2-(3,5-dihydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H10F6O4/c16-14(17,18)13(15(19,20)21,7-1-9(22)5-10(23)2-7)8-3-11(24)6-12(25)4-8/h1-6,22-25H |
InChI-Schlüssel |
CENGQEBOUZRFIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)C(C2=CC(=CC(=C2)O)O)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


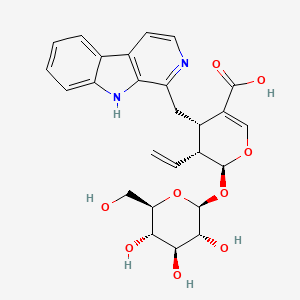
![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
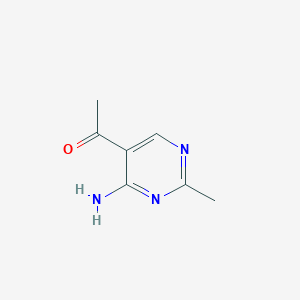
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
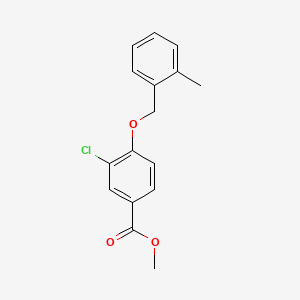
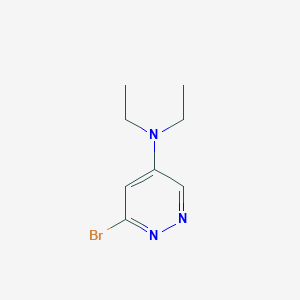
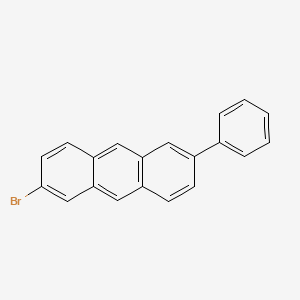
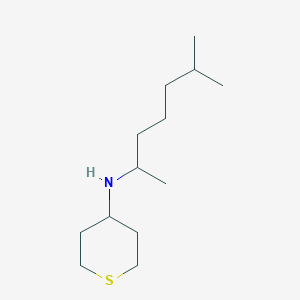
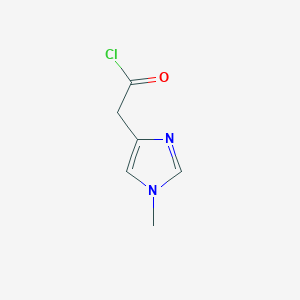
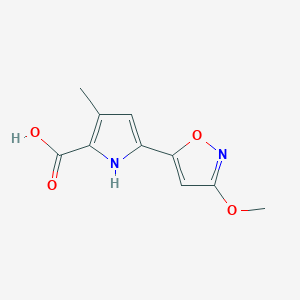



![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
